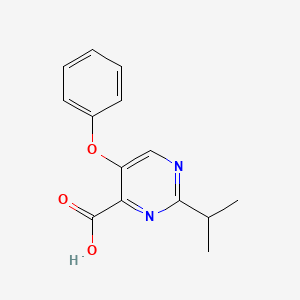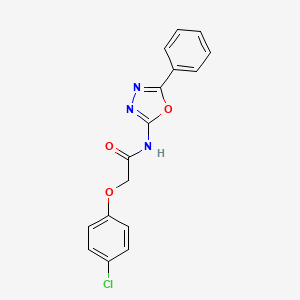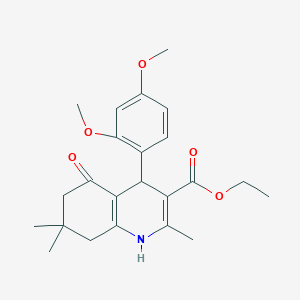
1,1-Dioxothiepane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carboxylic acids are organic compounds that contain a carboxyl group (C(=O)OH). The name “carboxyl” comes from the carbonyl (C=O) and hydroxyl (O-H) groups that make up the carboxyl group .
Synthesis Analysis
Carboxylic acids can be synthesized from a variety of reactions, including the oxidation of primary alcohols or aldehydes, the hydrolysis of nitriles, amides, esters, or acyl chlorides, or the carboxylation of Grignard reagents .Molecular Structure Analysis
The carboxyl group in carboxylic acids consists of a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group. This group is planar and can participate in hydrogen bonding, which influences the physical properties of carboxylic acids .Chemical Reactions Analysis
Carboxylic acids can undergo a variety of reactions, including decarboxylation, reduction to primary alcohols, and reactions with alcohols to form esters .Physical And Chemical Properties Analysis
Carboxylic acids generally have higher boiling points than other substances of comparable molar mass due to their ability to form dimeric associations involving two hydrogen bonds . Their solubility in water decreases as the carbon chain length increases .Wissenschaftliche Forschungsanwendungen
- Researchers have discovered that carboxylic acid reductase , an enzyme naturally producing aldehydes, can be repurposed to efficiently synthesize esters using 1,1-dioxothiepane-2-carboxylic acid as a co-substrate . Esters find applications in flavors, fragrances, and agricultural chemicals. This enzymatic approach offers a more sustainable alternative to traditional industrial processes that rely on organic solvents, acid or base catalysts, and heat.
- The 1,1-dioxothiepane-2-carboxylic acid moiety has been investigated for its potential as an antioxidant. Analogous compounds with a 1,2-dithiolane-4-carboxylic acid scaffold were studied for their selectivity toward thioredoxin reductase (TrxR). Understanding these interactions could lead to novel antioxidant therapies .
Biocatalysis and Ester Synthesis
Antioxidant Properties
Safety and Hazards
Zukünftige Richtungen
Recent research in carboxylic acids has focused on catalytic decarboxylative transformations, which involve the replacement of the carboxyl group with the extrusion of CO2 . This area of research has expanded significantly in recent years, particularly with the use of various classes of carboxylic acids as substrates .
Eigenschaften
IUPAC Name |
1,1-dioxothiepane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4S/c8-7(9)6-4-2-1-3-5-12(6,10)11/h6H,1-5H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUILKCZQCKRHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(S(=O)(=O)CC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dioxothiepane-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(Methylsulfanyl)methyl]benzonitrile](/img/structure/B2698410.png)
![N-(3-acetylphenyl)-2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2698413.png)

![Methyl 4-((4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)carbamoyl)benzoate](/img/structure/B2698417.png)

![4-(4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2698420.png)


![N-[[(2S)-1-Phenylpyrrolidin-2-yl]methyl]prop-2-enamide](/img/structure/B2698425.png)
